
(+/-)-3-Methoxy-17-(trifluoroacetyl)-hasubanan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-3-Methoxy-17-(trifluoroacetyl)-hasubanan is a synthetic compound that belongs to the class of hasubanan alkaloids. These compounds are known for their complex structures and potential biological activities. The trifluoroacetyl group in this compound introduces unique chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-3-Methoxy-17-(trifluoroacetyl)-hasubanan typically involves multiple steps, starting from simpler organic molecules. One common method involves the trifluoroacetylation of a precursor molecule using trifluoroacetic anhydride or trifluoroacetyl chloride . The reaction conditions often require anhydrous environments and the use of catalysts such as palladium or other transition metals .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(+/-)-3-Methoxy-17-(trifluoroacetyl)-hasubanan can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium iodide or potassium carbonate.
Common Reagents and Conditions
The reactions typically occur under controlled temperatures and pressures, often in the presence of solvents like dichloromethane, ether, or acetonitrile . The choice of reagents and conditions depends on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions can include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs. These derivatives can have different biological activities and chemical properties .
Scientific Research Applications
(+/-)-3-Methoxy-17-(trifluoroacetyl)-hasubanan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (+/-)-3-Methoxy-17-(trifluoroacetyl)-hasubanan involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets . The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: A related compound with a trifluoroacetyl group, used in various chemical reactions and industrial applications.
Trifluoroacetyl chloride: Another related compound, commonly used as a reagent in organic synthesis.
1,2,4-Triazole derivatives containing trifluoroacetyl moieties: These compounds have similar chemical properties and are studied for their biological activities.
Uniqueness
(+/-)-3-Methoxy-17-(trifluoroacetyl)-hasubanan is unique due to its complex structure and the presence of both a methoxy group and a trifluoroacetyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H22F3NO2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[(1R,10S)-4-methoxy-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5-trien-17-yl]ethanone |
InChI |
InChI=1S/C19H22F3NO2/c1-25-14-5-4-13-6-9-18-8-3-2-7-17(18,15(13)12-14)10-11-23(18)16(24)19(20,21)22/h4-5,12H,2-3,6-11H2,1H3/t17-,18+/m1/s1 |
InChI Key |
ZIPVIFLOFKQIGT-MSOLQXFVSA-N |
Isomeric SMILES |
COC1=CC2=C(CC[C@]34[C@]2(CCCC3)CCN4C(=O)C(F)(F)F)C=C1 |
Canonical SMILES |
COC1=CC2=C(CCC34C2(CCCC3)CCN4C(=O)C(F)(F)F)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


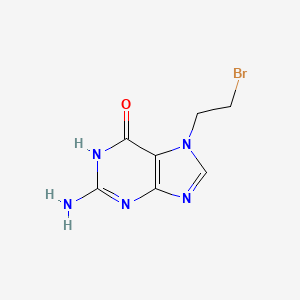
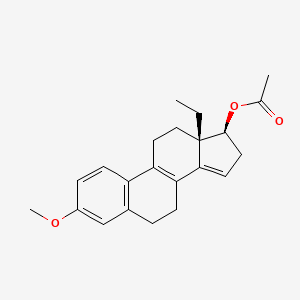
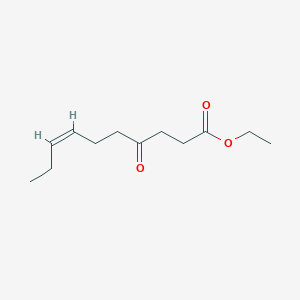
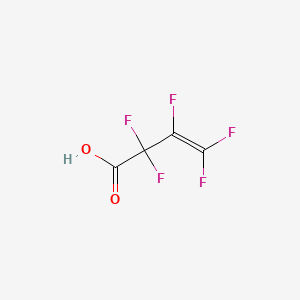
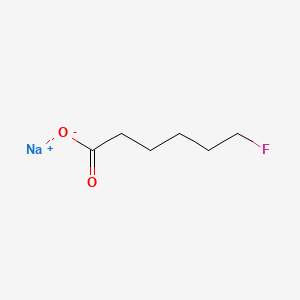

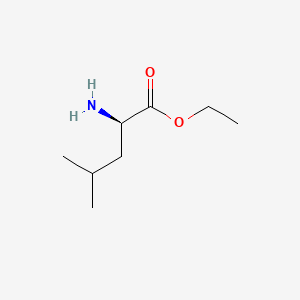

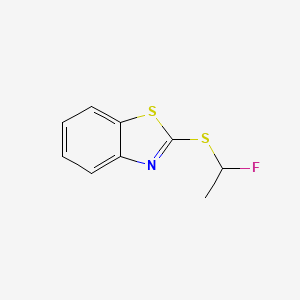
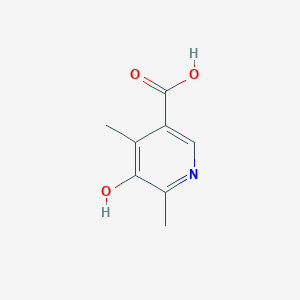
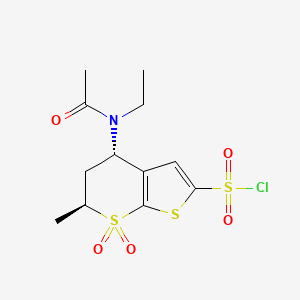
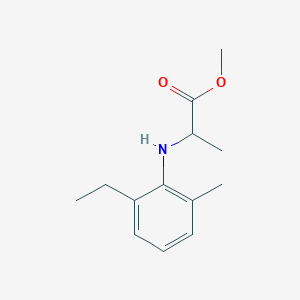

![[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-pent-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B15290038.png)
